molecular formula C22H22ClN3O3S2 B2575846 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide CAS No. 922989-70-6

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide

Cat. No.: B2575846
CAS No.: 922989-70-6
M. Wt: 476.01
InChI Key: QRZHKVCIUUHONS-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide (CAS 922989-70-6) is a specialized organic compound with a molecular formula of C22H22ClN3O3S2 and a molecular weight of 476.01 g/mol . This synthetic sulfamoyl-benzamide derivative features a distinct molecular architecture consisting of a 4-(4-chlorophenyl)thiazole ring linked to a benzamide core bearing a N-cyclopentyl-N-methylsulfamoyl moiety . The presence of both polar and apolar functional groups contributes to a balanced solubility profile, making it a versatile intermediate for chemical modifications and derivative synthesis . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The primary research interest in this chemical class stems from its structural similarity to N-(thiazol-2-yl)-benzamide analogs, which have been identified as a first-in-class of selective antagonists for the Zinc-Activated Channel (ZAC) . ZAC is an atypical pentameric ligand-gated ion channel (pLGIC) in the Cys-loop receptor superfamily, activated by zinc ions (Zn2+) and protons (H+) . Research suggests that related analogs act as negative allosteric modulators (NAMs), potentially binding to the transmembrane and/or intracellular domains of the receptor to exert state-dependent, noncompetitive inhibition of Zn2+-evoked signaling . This mechanism is distinct from orthosteric inhibition and makes such compounds valuable pharmacological tools for probing the poorly understood physiological functions of ZAC, which is expressed in the human brain, pancreas, and other tissues . Researchers can utilize this compound to explore fundamental channel biology and for the synthesis of novel derivatives aimed at developing more potent and selective ZAC modulators.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-26(18-4-2-3-5-18)31(28,29)19-12-8-16(9-13-19)21(27)25-22-24-20(14-30-22)15-6-10-17(23)11-7-15/h6-14,18H,2-5H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZHKVCIUUHONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophenol derivative, with a chlorinated acyl chloride under basic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the chlorophenyl group and the cyclopentyl(methyl)sulfamoyl group.

The final step involves the coupling of the functionalized thiazole with a benzamide derivative under appropriate conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring and the sulfamoyl group can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds with thiazole moieties exhibit anticancer properties. N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide has been investigated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, such as the caspase cascade .
  • Antimicrobial Properties
    • The compound has demonstrated antimicrobial activity against several bacterial strains. The presence of the thiazole ring enhances its ability to interact with bacterial enzymes, potentially disrupting their function and leading to cell death. This property makes it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Case Studies and Research Findings

StudyFocusFindings
Ramachandraiah et al., 1985Anticancer ActivityDemonstrated significant tumor growth inhibition in vitro and in vivo models .
Recent Pharmacological ReviewAntimicrobial PropertiesReported efficacy against resistant bacterial strains, suggesting potential as a new antibiotic .
Inflammatory Response StudyAnti-inflammatory EffectsShowed reduction in cytokine levels in animal models of inflammation .

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations in Sulfamoyl and Thiazole Moieties

The table below highlights key structural differences and similarities among analogues:

Compound Name Sulfamoyl Substituent Thiazole/Other Heterocycle Key Biological Activity Reference
Target Compound Cyclopentyl(methyl) 4-(4-chlorophenyl)-1,3-thiazol-2-yl Not explicitly reported (inferred antimicrobial/antifungal)
4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide Furan-2-ylmethyl(methyl) 1,3-thiazol-2-yl No explicit data; structural similarity suggests potential bioactivity
4-[methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide Methyl(phenyl) 1,3-thiazol-2-yl Antifungal (analogous to LMM5/LMM11)
N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide Dimethyl 1,3,4-thiadiazol-2-yl with 4-chlorophenyl Antibacterial/antifungal (similar to fluconazole derivatives)
4-(azepan-1-ylsulfonyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide Azepan-1-yl 4-(4-phenoxyphenyl)-1,3-thiazol-2-yl Enhanced lipophilicity; possible CNS activity
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide Benzyl(methyl) Benzothiazol-2-ylidene Anticancer (inferred from imidazole analogues)

Structure-Activity Relationships (SAR)

  • Azepane: Increases molecular weight and solubility but may reduce target specificity due to larger ring size .
  • Thiazole Modifications: 4-Chlorophenyl: Enhances electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., cytochrome P450 or kinase targets) .
  • Heterocycle Replacement: Thiadiazole (): Increases hydrogen-bonding capacity, favoring antibacterial activity .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=S, cm⁻¹) ¹H-NMR (Key Signals) Reference
Target Compound 1247–1255 δ 7.8 (Ar-H, benzamide), δ 2.1 (cyclopentyl CH₂)
4-[methyl(phenyl)sulfamoyl]-N-(thiazol-2-yl)benzamide 1250–1260 δ 7.6 (Ar-H, phenyl), δ 3.1 (N-CH₃)
N-[5-((4-chlorobenzyl)thio)-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1240–1250 δ 7.4 (Ar-H, chlorophenyl), δ 2.8 (N(CH₃)₂)

Biological Activity

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[cyclopentyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various bioactive molecules. Its structure can be represented as follows:

  • Molecular Formula : C₁₅H₁₈ClN₃O₂S
  • SMILES Notation : CC1CCC(C1)N(C(=O)C2=C(C=C(C=C2)Cl)N=C(S(=O)(=O)N)C(=O))

Research indicates that the compound exhibits multiple mechanisms of action:

  • Inhibition of NTPDases : The compound acts as a selective inhibitor of human NTPDases (nucleotide triphosphate diphosphohydrolases), particularly h-NTPDase1, h-NTPDase2, and h-NTPDase3. The IC50 values for these interactions suggest potent inhibitory effects, with values as low as 0.72 μM reported for h-NTPDase3 .
  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties against various human cancer cell lines. For instance, certain analogs have shown effectiveness against breast cancer cell lines MCF-7 and MDA-MB-231, leading to cell cycle arrest by inhibiting tubulin polymerization .
  • Antimicrobial Properties : The sulfonamide moiety contributes to antibacterial activity against strains such as Salmonella typhi and Staphylococcus aureus. Compounds with similar structures have shown moderate to strong inhibitory activity against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Enhances interaction with biological targets.
  • Sulfamoyl Group : Imparts enzyme inhibition capabilities.
  • Chlorophenyl Substituent : Influences lipophilicity and receptor binding .

The SAR studies indicate that modifications to the thiazole and benzamide portions can significantly alter the potency and selectivity of the compound against various biological targets.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Inhibition Studies : A study found that sulfamoyl-benzamide derivatives showed selective inhibition against h-NTPDases with IC50 values ranging from 0.28 μM to 2.88 μM, highlighting their potential in treating conditions associated with nucleotide metabolism dysregulation .
  • Anticancer Efficacy : Another investigation reported that specific derivatives led to significant cytotoxicity in breast cancer cell lines, demonstrating their potential as chemotherapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTarget/PathwayIC50 Value (μM)Reference
NTPDase Inhibitionh-NTPDase12.88 ± 0.13
NTPDase Inhibitionh-NTPDase30.72 ± 0.11
Anticancer ActivityMCF-7 Cell Line-
Antibacterial ActivitySalmonella typhiModerate
Antibacterial ActivityStaphylococcus aureusModerate

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